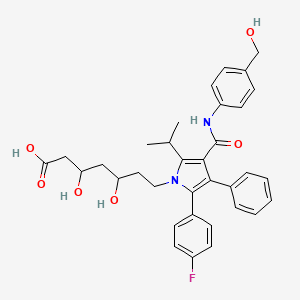

Bemfivastatin

Description

Properties

CAS No. |

805241-79-6 |

|---|---|

Molecular Formula |

C34H37FN2O6 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C34H37FN2O6/c1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42/h3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42)/t27-,28-/m1/s1 |

InChI Key |

PMFRPLBQEYHUMG-VSGBNLITSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PPD-10558; RBx-10558; PPD10558; RBx10558; PPD 10558; RBx 10558 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bempedoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bempedoic acid, a novel therapeutic agent for the management of hypercholesterolemia. It is designed to offer a detailed understanding for researchers, scientists, and professionals involved in drug development. This document summarizes the core biochemical pathways, presents quantitative data from pivotal clinical trials, and outlines the experimental methodologies employed in key studies.

Core Mechanism of Action: Inhibition of ATP Citrate Lyase

Bempedoic acid is a prodrug that undergoes activation primarily in the liver to its active form, bempedoyl-CoA. This activation is catalyzed by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in hepatocytes but absent in skeletal muscle. This liver-specific activation is a key differentiator from statins and is thought to contribute to bempedoic acid's favorable muscle safety profile.[1]

The primary molecular target of bempedoyl-CoA is ATP citrate lyase (ACLY), a crucial enzyme in the cholesterol biosynthesis pathway. ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the fundamental building block for the synthesis of both cholesterol and fatty acids. By competitively inhibiting ACLY, bempedoic acid reduces the intracellular pool of acetyl-CoA, thereby decreasing the synthesis of cholesterol upstream of HMG-CoA reductase, the target of statins.[2][3][4]

The reduction in intracellular cholesterol leads to a compensatory upregulation of the low-density lipoprotein (LDL) receptor on the surface of hepatocytes. This increased expression of LDL receptors enhances the clearance of circulating LDL-cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma LDL-C levels.[2][3]

Secondary Mechanism: Activation of AMP-Activated Protein Kinase (AMPK)

In addition to its primary action on ACLY, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK) in preclinical models.[1] AMPK is a key cellular energy sensor that, when activated, initiates a cascade of events to restore energy balance. In the context of lipid metabolism, AMPK activation can lead to the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and may also contribute to the inhibition of HMG-CoA reductase.[1] The activation of AMPK by bempedoic acid may also contribute to its observed anti-inflammatory effects, such as the reduction of high-sensitivity C-reactive protein (hs-CRP).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating the mechanism of action of bempedoic acid.

Quantitative Data from Clinical Trials

The efficacy and safety of bempedoic acid have been extensively evaluated in a series of Phase 3 clinical trials known as the CLEAR (Cholesterol Lowering via Bempedoic acid, an ACL-Inhibiting Regimen) program. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of Bempedoic Acid on Lipid Parameters (Placebo-Corrected Percent Change from Baseline at Week 12)

| Trial | Patient Population | Background Therapy | LDL-C Reduction | Non-HDL-C Reduction | Apolipoprotein B Reduction | hs-CRP Reduction |

| CLEAR Harmony | ASCVD or HeFH | Maximally Tolerated Statins | -17.8% | -13.1% | -13.1% | -26.5% |

| CLEAR Wisdom | ASCVD or HeFH | Maximally Tolerated Statins | -17.4% | -13.2% | -13.0% | -19.2% |

| CLEAR Serenity | Statin-Intolerant | None or Low-Dose | -21.4% | -17.9% | -15.0% | -24.3% |

| CLEAR Tranquility | Statin-Intolerant | Ezetimibe | -28.5% | -23.6% | -19.3% | -31.0% |

| Pooled Analysis | Statin-Intolerant | None or Low-Dose | -24.5% | Not Reported | Not Reported | Not Reported |

ASCVD: Atherosclerotic Cardiovascular Disease; HeFH: Heterozygous Familial Hypercholesterolemia; LDL-C: Low-Density Lipoprotein Cholesterol; Non-HDL-C: Non-High-Density Lipoprotein Cholesterol; hs-CRP: high-sensitivity C-reactive protein.

Table 2: Key Cardiovascular Outcomes from the CLEAR Outcomes Trial

| Outcome | Bempedoic Acid Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (MACE-4) | 11.7% | 13.3% | 0.87 (0.79 - 0.96) | 0.004 |

| Key Secondary Composite Endpoint (MACE-3) | 8.2% | 9.5% | 0.85 (0.76 - 0.96) | 0.006 |

| Myocardial Infarction | 3.7% | 4.8% | 0.77 (0.66 - 0.91) | 0.002 |

| Coronary Revascularization | 6.2% | 7.6% | 0.81 (0.72 - 0.92) | 0.001 |

MACE-4: Major Adverse Cardiovascular Events (Cardiovascular Death, Nonfatal Myocardial Infarction, Nonfatal Stroke, or Coronary Revascularization). MACE-3: (Cardiovascular Death, Nonfatal Myocardial Infarction, or Nonfatal Stroke).

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of bempedoic acid's mechanism of action.

In Vitro Enzyme Inhibition Assay (ATP Citrate Lyase)

-

Objective: To determine the inhibitory activity of bempedoyl-CoA on ACLY.

-

Methodology:

-

Enzyme Source: Recombinant human ACLY is used.

-

Substrates: Citrate, Coenzyme A (CoA), and ATP are used as substrates.

-

Assay Principle: The activity of ACLY is measured by monitoring the formation of acetyl-CoA. This is typically done using a coupled enzyme assay where the product, acetyl-CoA, is used in a subsequent reaction that produces a detectable signal (e.g., NADH formation measured by absorbance at 340 nm).

-

Procedure:

-

ACLY is incubated with varying concentrations of bempedoyl-CoA.

-

The reaction is initiated by the addition of the substrates.

-

The rate of the reaction is monitored spectrophotometrically.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mode of inhibition (e.g., competitive, non-competitive).[5]

-

Western Blot Analysis for AMPK Activation

-

Objective: To assess the effect of bempedoic acid on the phosphorylation of AMPK.

-

Methodology:

-

Cell Culture: Primary human hepatocytes or other relevant cell lines are treated with bempedoic acid at various concentrations and time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Electrotransfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK).

-

A corresponding primary antibody for total AMPK is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

-

Detection: The chemiluminescent signal is detected using an imaging system.

-

Data Analysis: The band intensities for p-AMPK are normalized to the total AMPK to determine the relative level of AMPK activation.[6]

-

Clinical Trial Methodology for LDL-C and hs-CRP Measurement (CLEAR Outcomes Trial)

-

Objective: To evaluate the efficacy of bempedoic acid in lowering LDL-C and hs-CRP in a large, randomized, placebo-controlled trial.

-

Study Design:

-

Laboratory Methods:

-

LDL-C Measurement: Blood samples were collected at baseline and at specified follow-up visits. LDL-C was calculated using the Friedewald formula, provided that the triglyceride level was ≤400 mg/dL. In cases where triglycerides were >400 mg/dL, direct LDL-C measurement was performed. Some analyses may have also utilized beta-quantification as a reference method.

-

hs-CRP Measurement: High-sensitivity C-reactive protein was measured using a validated high-sensitivity immunoturbidimetric assay.

-

-

Data Analysis: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12. The effect on hs-CRP was also a key secondary endpoint. Statistical analyses, such as analysis of covariance (ANCOVA), were used to compare the treatment groups.[9]

This technical guide provides a comprehensive overview of the mechanism of action of bempedoic acid, supported by quantitative data and an outline of key experimental methodologies. The liver-specific activation and dual mechanism involving both ACLY inhibition and potential AMPK activation position bempedoic acid as a significant therapeutic option in the management of hypercholesterolemia.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 6. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]

- 8. cardionerds.com [cardionerds.com]

- 9. Effects of bempedoic acid on CRP, IL-6, fibrinogen and lipoprotein(a) in patients with residual inflammatory risk: A secondary analysis of the CLEAR harmony trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Simvastatin, a Semi-Synthetic Statin

A Note on Terminology: The term "Bemfivastatin" did not yield specific results in a comprehensive search of scientific literature and drug databases. It is possible that this is a typographical error, a developmental codename not widely disclosed, or a novel compound not yet in the public domain. This technical guide will therefore focus on Simvastatin , a widely-used and well-documented semi-synthetic statin, to illustrate the principles of statin discovery and synthesis in detail, as requested.

Introduction

Simvastatin, a potent inhibitor of HMG-CoA reductase, is a semi-synthetically derived lipid-lowering agent.[1] It is a member of the statin class of drugs, which have revolutionized the treatment of hypercholesterolemia and the prevention of cardiovascular disease.[2][3] This guide provides a detailed overview of the discovery of statins, with a specific focus on the development and synthesis of simvastatin from its natural precursor, lovastatin. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development of Statins

The journey to the discovery of statins began with the understanding of the critical role of cholesterol in cardiovascular disease. By the mid-20th century, the link between high blood cholesterol levels and coronary heart disease was becoming increasingly clear, prompting a search for effective cholesterol-lowering therapies.[4] The primary target for this therapeutic intervention became the enzyme HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase), which catalyzes the rate-limiting step in cholesterol biosynthesis.[5]

The breakthrough came in the 1970s when Japanese microbiologist Akira Endo, while screening for antimicrobial agents from fungi, discovered a potent HMG-CoA reductase inhibitor in the fermentation broth of Penicillium citrinum.[4] This first statin was named compactin (or mevastatin).[4] Shortly after, in 1978, researchers at Merck & Co. isolated a structurally similar and highly potent inhibitor, mevinolin, from the fungus Aspergillus terreus.[4] This compound was later named lovastatin and became the first statin to be approved by the U.S. Food and Drug Administration (FDA) in 1987.[6]

The success of lovastatin spurred efforts to develop even more effective derivatives.[4] Simvastatin was one such development, first synthesized by Merck & Co. in 1980.[4] It is a semi-synthetic derivative of lovastatin, differing by an additional methyl group in its side chain, which significantly enhances its HMG-CoA reductase inhibitory activity.[7]

Mechanism of Action: The HMG-CoA Reductase Pathway

Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[5] By blocking this step, statins reduce the endogenous production of cholesterol in the liver.[3] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3]

The following diagram illustrates the HMG-CoA reductase signaling pathway and the point of inhibition by statins.

Synthesis of Simvastatin

Simvastatin is produced semi-synthetically from lovastatin, which is obtained through fermentation of Aspergillus terreus.[8] The conversion of lovastatin to simvastatin involves the modification of the 2-methylbutyrate side chain to a 2,2-dimethylbutyrate side chain.[9] There are several synthetic routes to achieve this, primarily categorized into two main approaches: the hydrolysis and re-esterification route, and the direct methylation route.[4]

The following diagram provides a high-level overview of a common experimental workflow for the synthesis of simvastatin from lovastatin.

References

- 1. Simvastatin - Wikipedia [en.wikipedia.org]

- 2. Statins for Cholesterol: Drug List, Differences & Side Effects [medicinenet.com]

- 3. drugs.com [drugs.com]

- 4. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 5. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 6. FDA Approves the First Cholesterol-Lowering Drug | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Simvastatin

Disclaimer: The following document is a technical guide on the physicochemical properties of Simvastatin. The initially requested topic, "Bemfivastatin," did not yield any identifiable information in scientific and pharmaceutical databases. Therefore, this guide has been prepared using Simvastatin, a widely prescribed and well-characterized statin, as a representative compound to fulfill the core requirements of the request.

Introduction

Simvastatin is a leading semi-synthetic lipid-lowering agent derived from the fermentation of Aspergillus terreus.[1] It belongs to the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, simvastatin effectively reduces endogenous cholesterol production, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels in the blood. It is extensively used in the prevention and treatment of cardiovascular diseases.

This technical guide provides a comprehensive overview of the core physicochemical properties of Simvastatin, intended for researchers, scientists, and drug development professionals. The document details these properties in structured tables, outlines experimental protocols for their determination, and includes visualizations of relevant pathways and workflows.

Physicochemical Properties

The physicochemical characteristics of a drug substance are critical determinants of its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for Simvastatin are summarized below.

Chemical Structure and Identity

-

IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

-

Chemical Formula: C₂₅H₃₈O₅

-

CAS Number: 79902-63-9

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Simvastatin.

| Property | Value |

| Molecular Weight | 418.57 g/mol |

| Melting Point | 135-138 °C |

| logP (Octanol-Water) | 4.68 |

| pKa (Predicted Acidic) | 14.91 |

| pKa (Predicted Basic) | -2.8 |

Table 1: Core Physicochemical Properties of Simvastatin

| Solvent | Solubility |

| Water | Practically insoluble |

| Ethanol | Freely soluble |

| Methanol | Freely soluble |

| Chloroform | Freely soluble |

| Dichloromethane | Freely soluble |

Table 2: Solubility Profile of Simvastatin

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a pharmaceutical compound like Simvastatin are crucial for reproducibility and regulatory compliance. The following sections outline standard experimental protocols.

Determination of Melting Point (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

-

Melting Point Apparatus (e.g., automated or manual with a heated bath and thermometer)

-

Capillary tubes (closed at one end, typically 100 mm long, 0.8-1.2 mm internal diameter)

Procedure:

-

Sample Preparation: The Simvastatin sample is finely powdered and dried in a desiccator over a suitable drying agent.

-

Capillary Loading: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: The melting point apparatus is calibrated using certified reference standards. The heating bath is pre-heated to a temperature approximately 10°C below the expected melting point of Simvastatin.

-

Measurement: The loaded capillary is placed in the apparatus. The temperature is increased at a rate of 1°C per minute.

-

Observation: The temperature at which the substance is first observed to collapse or form a liquid meniscus is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

-

Simvastatin powder

-

Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: An excess amount of Simvastatin powder is added to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand to permit the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.

-

Quantification: The concentration of Simvastatin in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a substance.

Apparatus:

-

Potentiometer with a pH electrode

-

Autotitrator or manual burette

-

Stirring plate and stir bar

-

Beaker

Reagents:

-

Simvastatin solution of known concentration (dissolved in a suitable co-solvent if necessary, due to its low aqueous solubility)

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

Procedure:

-

System Calibration: The pH meter is calibrated using standard buffer solutions.

-

Sample Preparation: A known volume of the Simvastatin solution is placed in a beaker with the inert electrolyte.

-

Titration: The solution is titrated with the standardized acid or base. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a weak acid, the pH at the half-equivalence point is equal to the pKa.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Simvastatin and a typical experimental workflow for its analysis.

Caption: HMG-CoA Reductase Pathway Inhibition by Simvastatin.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of Simvastatin, a widely used HMG-CoA reductase inhibitor. The presented data, including chemical structure, molecular weight, melting point, solubility, and pKa, are fundamental for understanding its behavior in pharmaceutical formulations and biological systems. The outlined experimental protocols offer standardized methodologies for the determination of these critical parameters, ensuring data accuracy and reproducibility. The provided diagrams visually summarize the mechanism of action and a key experimental workflow, aiding in the comprehension of Simvastatin's pharmacology and analysis. This information serves as a valuable resource for professionals engaged in the research, development, and quality control of statin-based therapeutics.

References

An In-depth Technical Guide on the Preclinical Data of a Representative Statin: Simvastatin

Disclaimer: Initial searches for "Bemfivastatin" did not yield any specific preclinical data. It is possible that this is a very new compound, an internal development name, or a misspelling. This guide will therefore focus on the extensive preclinical data available for Simvastatin , a widely studied and representative member of the statin class of HMG-CoA reductase inhibitors, to fulfill the detailed requirements of the user request.

This technical guide provides a comprehensive overview of the core early preclinical data for Simvastatin. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Core Mechanism of Action

Statins, including Simvastatin, function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1][2][5][6] By inhibiting this step, statins decrease the endogenous production of cholesterol in the liver.[1][5] This reduction in intracellular cholesterol leads to the upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the circulation.[5][7]

Beyond lipid-lowering, statins exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties.[8] These effects are linked to the reduced synthesis of isoprenoid intermediates of the mevalonate pathway, which are crucial for various cellular signaling processes.

Signaling Pathway: HMG-CoA Reductase Inhibition

Caption: Competitive inhibition of HMG-CoA reductase by Simvastatin.

Preclinical Efficacy Data

The preclinical efficacy of Simvastatin has been evaluated in numerous in vitro and in vivo models.

In Vitro Efficacy

Simvastatin has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Simvastatin

| Cell Line | Cancer Type | IC50 | Assay | Source |

| U87 | Glioblastoma | ~5 µM | Cell Proliferation/Viability Assay | [9] |

| Mantle Cell Lymphoma (MCL) | B-cell non-Hodgkin lymphoma | >50% inhibition at various concentrations | CellTiter-Glo, LDH release | [10][11] |

| Human Glioma Cells | Glioma | Growth inhibition observed | Not specified | [12] |

| Caco-2 | Colorectal Carcinoma | Dose-dependent growth suppression | Not specified | [6] |

In Vivo Efficacy

Animal models are crucial for evaluating the systemic effects of statins on lipid metabolism and atherosclerosis.

Table 2: In Vivo Efficacy of Statins in Animal Models

| Animal Model | Key Outcomes | Efficacy | Source |

| Rabbits | Total Cholesterol Reduction | -30% | [13][14] |

| Mice | Total Cholesterol Reduction | -20% | [13][14] |

| Rats | Total Cholesterol Reduction | -10% | [13][14] |

| ApoE(-/-) Mice | Atherosclerotic Plaque Composition | Decreased lipid core area, increased macrophage and smooth muscle cell content. | [8] |

| Animal Stroke Models | Infarct Volume Reduction | 25.12% (overall statins), 38.18% (Simvastatin) | [15] |

| Mantle Cell Lymphoma Xenograft (CAM model) | Tumor Growth Inhibition | 55% | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Animal Model of Atherosclerosis

-

Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis.[8]

-

Protocol:

-

Eight-week-old ApoE(-/-) mice are fed a high-fat, Western-type diet to induce atherosclerotic lesions.[8]

-

After a set period (e.g., 22 weeks) to allow for plaque development, mice are administered Simvastatin (e.g., via oral gavage) or a placebo daily for a specified duration (e.g., 8 weeks).[8]

-

At the end of the treatment period, animals are euthanized, and aortic tissues are harvested.

-

Atherosclerotic lesion size and composition (e.g., lipid content, macrophage infiltration) are analyzed using histological techniques such as Oil Red O staining and immunohistochemistry.[8]

-

Blood samples are collected to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).[8]

-

In Vitro Cell Viability/Cytotoxicity Assay

-

Objective: To determine the effect of Simvastatin on the proliferation and viability of cancer cells.

-

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Mantle Cell Lymphoma (MCL) cells are seeded in 96-well plates at a predetermined density.[10]

-

Cells are treated with varying concentrations of Simvastatin or a vehicle control.

-

After a specified incubation period (e.g., 24, 48, 72 hours), the CellTiter-Glo® reagent is added to each well.[10]

-

The plate is incubated to allow for cell lysis and the generation of a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Luminescence is measured using a plate reader.

-

Data is normalized to the vehicle control to determine the percentage of cell viability.

-

Workflow: In Vitro Cytotoxicity Evaluation

Caption: A typical workflow for assessing in vitro cytotoxicity.

Preclinical Pharmacokinetics and Toxicology

Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of a drug is critical.

Pharmacokinetics

Statins generally exhibit rapid oral absorption but low bioavailability due to extensive first-pass metabolism in the liver, which is the target organ.[16]

Table 3: General Pharmacokinetic Properties of Statins in Preclinical Models

| Parameter | Observation | Source |

| Absorption | Rapid oral absorption. | [16] |

| Bioavailability | Generally low due to extensive first-pass metabolism. | [16][17][18] |

| Distribution | High plasma protein binding (>95% for most, except Pravastatin at ~60%). Highest tissue levels are found in the liver. | [16] |

| Metabolism | Varies by statin and animal species. Simvastatin is a prodrug activated by hepatic metabolism.[18] Metabolism can occur via beta-oxidation, particularly in rodents. | [16] |

| Elimination | Primarily through metabolism and subsequent excretion in feces via bile. | [16] |

Toxicology

Preclinical toxicology studies are designed to identify potential adverse effects at high doses.

-

General Findings: At high dosages in animals, toxicities observed are often related to the drug's mechanism of action—a profound and sustained inhibition of HMG-CoA reductase.[19]

-

Species-Specific Effects: Some toxicities, such as the development of cataracts in dogs at high doses of Simvastatin, have been identified as species-specific and not indicative of human risk at clinical doses.[19]

-

LD50 Values: In silico predictions of LD50 values for various statins have been calculated, with Simvastatin falling into a "harmful if swallowed" category (Class IV).[20]

Table 4: In Silico Predicted Toxicity of Statins

| Statin | Predicted LD50 (mg/kg) | Predicted Toxicity Class | Source |

| Atorvastatin | 5000 | V | [20][21] |

| Fluvastatin | 416 | IV | [20] |

| Lovastatin | 1000 | IV | [20] |

| Pravastatin | 8939 | VI (Non-toxic) | [20][21] |

| Simvastatin | 1000 | IV | [20] |

| Rosuvastatin | 464 | IV | [20] |

| Pitavastatin | 416 | IV | [20] |

Toxicity Classes: IV = Harmful if swallowed (300 < LD50 ≤ 2000); V = May be harmful if swallowed (2000 < LD50 ≤ 5000); VI = Non-toxic (LD50 > 5000).[20]

Apoptosis Regulation in Atherosclerotic Plaques

Simvastatin has been shown to modulate apoptosis within atherosclerotic plaques, contributing to plaque stability.

Signaling Pathway: Modulation of Apoptosis

Caption: Simvastatin's regulation of key apoptosis proteins.

In vulnerable atherosclerotic plaques of ApoE(-/-) mice, Simvastatin administration led to a reduction in TUNEL-positive (apoptotic) cells.[8] This was accompanied by the down-regulation of the pro-apoptotic protein p53 and the up-regulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8] This modulation of apoptosis is believed to contribute to the stabilization of atherosclerotic plaques.[8][22]

References

- 1. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. HMG-CoA reductase inhibitor mevastatin enhances the growth inhibitory effect of butyrate in the colorectal carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Simvastatin suppresses apoptosis in vulnerable atherosclerotic plaques through regulating the expression of p(53), Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of Simvastatin in Preclinical Models of Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo antiproliferative effects of simvastatin, an HMG-CoA reductase inhibitor, on human glioma cells [pubmed.ncbi.nlm.nih.gov]

- 13. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evidence for the efficacy of statins in animal stroke models: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Portico [access.portico.org]

- 18. researchgate.net [researchgate.net]

- 19. Animal safety and toxicology of simvastatin and related hydroxy-methylglutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

- 22. Effect of statins on atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

Bempedoic Acid: A Technical Guide to Its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. It offers a novel mechanism for lowering low-density lipoprotein cholesterol (LDL-C) and is particularly valuable for patients who experience statin-associated muscle symptoms. This technical guide provides an in-depth overview of the biological targets and molecular pathways of bempedoic acid, supported by quantitative data from key clinical trials and a description of the experimental approaches used to elucidate its mechanism of action.

Primary Biological Target: ATP-Citrate Lyase (ACL)

The primary biological target of bempedoic acid is ATP-citrate lyase (ACL) , a crucial enzyme in the de novo lipogenesis pathway.[1][2][3] ACL catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm.[4][5][6] This cytoplasmic pool of acetyl-CoA is a fundamental building block for the synthesis of both fatty acids and cholesterol.[2][5]

Bempedoic acid itself is a prodrug that requires activation to its pharmacologically active form, bempedoyl-CoA (also referred to as ETC-1002-CoA).[2][7] This activation is catalyzed by very long-chain acyl-CoA synthetase-1 (ACSVL1) , an enzyme highly expressed in the liver but absent in skeletal muscle.[5][7][8][9] This liver-specific activation is a key differentiator from statins and underlies the significantly lower incidence of muscle-related adverse effects.[5][9]

Once activated, bempedoyl-CoA acts as a direct competitive inhibitor of ACL.[4] By blocking ACL, bempedoic acid reduces the available pool of acetyl-CoA for cholesterol synthesis, thereby mimicking the downstream effects of statins but at an earlier step in the pathway.[1]

Signaling Pathway: Cholesterol Biosynthesis Inhibition

The inhibition of ACL by bempedoyl-CoA initiates a cascade of events within the hepatocyte that ultimately leads to reduced circulating LDL-C levels.

Secondary Biological Pathways

Beyond its primary effect on ACL, bempedoic acid has been shown to modulate other important cellular pathways.

AMP-Activated Protein Kinase (AMPK) Activation

Bempedoic acid has been reported to activate AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis.[2][5][6] AMPK activation can lead to the inhibition of anabolic pathways, such as cholesterol and fatty acid synthesis, and the activation of catabolic pathways. While the relevance of AMPK activation to LDL-C lowering in humans is still under investigation, it may contribute to some of the other observed metabolic benefits of bempedoic acid.[4]

Anti-Inflammatory Effects

Clinical trials have consistently demonstrated that bempedoic acid reduces levels of high-sensitivity C-reactive protein (hsCRP) , a key marker of inflammation.[9] This anti-inflammatory effect is thought to be mediated, at least in part, through the activation of AMPK in immune cells, leading to the downregulation of pro-inflammatory pathways.[5][6]

Quantitative Data from Clinical Trials

The efficacy and safety of bempedoic acid have been established in a series of robust clinical trials. The following tables summarize key quantitative data from the pivotal CLEAR (Cholesterol Lowering via Bempedoic acid, an ACL-Inhibiting Regimen) program.

Table 1: Efficacy of Bempedoic Acid on Lipid Parameters

| Trial Name | Patient Population | Treatment Group | Baseline LDL-C (mg/dL) | Percent Change in LDL-C (Placebo-Corrected) | Reference |

| CLEAR Wisdom | ASCVD or HeFH on maximally tolerated statin | Bempedoic Acid 180 mg | 120.4 | -17.4% at 12 weeks | [10] |

| CLEAR Harmony | ASCVD and/or HeFH on maximally tolerated statin | Bempedoic Acid 180 mg | 103.2 | -18.1% at 12 weeks | [11] |

| CLEAR Serenity | Statin-intolerant | Bempedoic Acid 180 mg | 157.6 | -21.4% at 12 weeks | [12] |

| CLEAR Tranquility | Statin-intolerant on ezetimibe background | Bempedoic Acid 180 mg | 127.5 | -28.5% at 12 weeks | [9] |

| CLEAR Outcomes | Statin-intolerant with or at high risk for CVD | Bempedoic Acid 180 mg | 139.0 | -21.1% at 6 months | [13] |

Table 2: Effect of Bempedoic Acid on hsCRP

| Trial Name | Treatment Group | Percent Change in hsCRP (Placebo-Corrected) | Reference |

| CLEAR Harmony | Bempedoic Acid 180 mg | -23.7% at 12 weeks | [9] |

| CLEAR Wisdom | Bempedoic Acid 180 mg | -18.7% at 12 weeks | [10] |

| CLEAR Outcomes | Bempedoic Acid 180 mg | -20.6% at 12 months | [13] |

Table 3: Cardiovascular Outcomes from CLEAR Outcomes Trial

| Endpoint | Bempedoic Acid (%) | Placebo (%) | Hazard Ratio (95% CI) | p-value | Reference |

| 4-Component MACE | 11.7 | 13.3 | 0.87 (0.79-0.96) | 0.004 | [14] |

| 3-Component MACE | 8.2 | 9.5 | 0.85 (0.76-0.96) | 0.006 | [14] |

| Fatal or Nonfatal MI | 3.7 | 4.8 | 0.77 (0.66-0.91) | 0.002 | [14] |

| Coronary Revascularization | 6.2 | 7.6 | 0.81 (0.72-0.92) | 0.001 | [14] |

Experimental Protocols and Methodologies

The elucidation of bempedoic acid's mechanism of action has involved a range of in vitro and in vivo experimental approaches.

Enzyme Inhibition Assays

-

ATP-Citrate Lyase (ACL) Inhibition: Kinetic analyses were performed to confirm that bempedoyl-CoA (ETC-1002-CoA) acts as a competitive inhibitor of ACL with respect to CoA. These assays typically involve incubating the purified enzyme with its substrates (citrate, ATP, and CoA) in the presence and absence of the inhibitor and measuring the rate of product formation.[4]

Cellular and Molecular Biology Techniques

-

ACSVL1 Identification: Small interfering RNA (siRNA) was used to silence the expression of ACSVL1 in cultured liver cells. The subsequent loss of bempedoic acid's ability to inhibit cholesterol synthesis confirmed ACSVL1 as the activating enzyme.[8]

-

Gene Expression Analysis: The upregulation of the LDL receptor gene (LDLR) and other SREBP-2 target genes in response to bempedoic acid treatment was quantified using techniques such as quantitative real-time PCR (qRT-PCR) in primary human hepatocytes.[4]

-

AMPK Activity Assays: The activation of AMPK was assessed using methods such as radio-labeled 32P-ATP assays with purified AMPK heterotrimers.[1]

Clinical Trial Methodology: The CLEAR Outcomes Trial

The CLEAR Outcomes trial was a pivotal phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the effect of bempedoic acid on cardiovascular outcomes in statin-intolerant patients.[14][15][16]

-

Patient Population: The trial enrolled 13,970 patients with or at high risk for cardiovascular disease who were unable to tolerate statin therapy.[13][17]

-

Intervention: Patients were randomized to receive either bempedoic acid 180 mg daily or a matching placebo, in addition to their background lipid-lowering therapies.[14][15]

-

Primary Endpoint: The primary endpoint was a four-component composite of major adverse cardiovascular events (MACE): cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[14]

-

Lipid Measurements: LDL-C was calculated using the Friedewald formula, based on measurements of total cholesterol, high-density lipoprotein cholesterol (HDL-C), and triglycerides.[18]

Conclusion

Bempedoic acid represents a significant advancement in the management of hypercholesterolemia. Its unique, liver-specific mechanism of action centered on the inhibition of ATP-citrate lyase provides an effective and well-tolerated option for LDL-C reduction. The additional modulation of AMPK and anti-inflammatory pathways may offer further cardiometabolic benefits. The robust data from the CLEAR clinical trial program have firmly established its role in reducing both LDL-C and the risk of major adverse cardiovascular events in patients with statin intolerance. Further research will continue to delineate the full spectrum of its biological effects and clinical applications.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Bempedoic Acid: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bempedoic acid: a novel oral LDL-cholesterol lowering agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jwatch.org [jwatch.org]

- 12. Bempedoic Acid: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol [mdpi.com]

- 13. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]

- 14. primarycarenotebook.com [primarycarenotebook.com]

- 15. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]

- 18. researchgate.net [researchgate.net]

Signaling Pathway: Cholesterol Biosynthesis and Statin Inhibition

An In-Depth Technical Guide to the In Silico Modeling of Statin Binding to HMG-CoA Reductase

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1] By catalyzing the conversion of HMG-CoA to mevalonate, HMGR plays a pivotal role in cholesterol homeostasis.[1] Elevated levels of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[2] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, effectively lowering cholesterol levels.[2][3] Their high affinity for the enzyme's active site blocks the binding of the natural substrate, HMG-CoA.[3][4]

The development and optimization of statins have been significantly advanced by in silico modeling techniques. These computational methods provide profound insights into the molecular interactions governing drug-target binding, guiding the design of more potent and selective inhibitors. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico methodologies used to model the binding of statins to HMG-CoA reductase. While the initial query focused on "Bemfivastatin," the available scientific literature extensively covers other statins. Therefore, this guide will use well-researched statins as exemplars to illustrate the principles and workflows of in silico modeling, which are directly applicable to the study of any statin, including novel compounds.

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The inhibition of HMG-CoA reductase by statins is the primary mechanism for reducing cholesterol synthesis. This intervention leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1][5]

In Silico Modeling Workflow for Statin-HMGR Binding

A typical computational workflow to study the binding of a statin to HMG-CoA reductase involves several key stages, from initial structure preparation to the final calculation of binding affinity. This systematic approach allows for a detailed examination of the drug-target interaction at an atomic level.

Experimental and Computational Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6]

-

Receptor Preparation : The crystal structure of the catalytic domain of human HMG-CoA reductase is obtained from the Protein Data Bank (e.g., PDB ID: 1HW9).[7] All water molecules, co-crystallized ligands, and ions are removed. Polar hydrogen atoms are added, and Gasteiger charges are assigned to the protein structure.[8]

-

Ligand Preparation : The 3D structure of the statin is generated. The ligand is energy minimized using a suitable force field, and partial charges are assigned.

-

Grid Generation : A grid box is defined around the active site of HMG-CoA reductase. The dimensions of the grid are set to encompass the entire binding pocket.

-

Docking Simulation : A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore possible binding conformations of the statin within the receptor's active site.[9]

-

Analysis of Results : The resulting docking poses are clustered and ranked based on their predicted binding energy (docking score). The pose with the lowest binding energy is typically considered the most favorable.[9][10]

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of the statin-HMGR complex over time, providing insights into its stability and the nature of the interactions.[11][12]

-

System Setup : The best-docked complex from the molecular docking study is used as the starting structure. The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[13] Counter-ions are added to neutralize the system.

-

Energy Minimization : The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration : The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) conditions. This allows the solvent molecules and ions to relax around the protein-ligand complex.

-

Production Run : A production MD simulation is run for a significant duration (e.g., 50-100 ns) to generate a trajectory of the complex's motion.[14]

-

Trajectory Analysis : The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the specific interactions between the statin and the enzyme over time.[14]

HMG-CoA Reductase Activity Assay Protocol

This in vitro assay is used to experimentally measure the inhibitory activity of a compound on HMG-CoA reductase, which can be used to validate in silico predictions.[15][16]

-

Reagent Preparation : Reagents including HMG-CoA Reductase Assay Buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH are prepared according to the manufacturer's instructions.[15][16] Test inhibitors (statins) are dissolved in an appropriate solvent.

-

Assay Reaction : The reaction is set up in a 96-well plate. For inhibitor screening, the HMG-CoA reductase enzyme is incubated with the test inhibitor.[15]

-

Initiation of Reaction : The reaction is initiated by adding the HMG-CoA substrate and NADPH.

-

Measurement : The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17] The measurement is taken in a kinetic mode at 37°C.[16]

-

Data Analysis : The rate of NADPH consumption is calculated to determine the enzyme activity. For inhibitor screening, the percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Quantitative Data on Statin-HMGR Binding

The binding affinity of different statins to HMG-CoA reductase has been determined through both experimental assays and computational methods.

| Statin | Method | Binding Affinity/Score | Reference |

| Atorvastatin | Molecular Docking | -8.99 kcal/mol | [18] |

| Simvastatin | Molecular Docking | -8.66 kcal/mol | [18] |

| Rosuvastatin | Molecular Docking | -8.58 kcal/mol | [18] |

| Fluvastatin | Molecular Docking | -7.161 (Glide Score) | [10] |

| Cerivastatin | Molecular Docking | -5.705 (Glide Score) | [10] |

| Pravastatin | Inhibition Kinetics (Ki) | 250 nM | [19] |

| Fluvastatin | Inhibition Kinetics (Ki) | ~10 nM (estimated from data) | [19] |

| Atorvastatin | Inhibition Kinetics (Ki) | ~14 nM | [20] |

| Rosuvastatin | Inhibition Kinetics (Ki) | ~5 nM (estimated from data) | [19] |

| Rosuvastatin | Isothermal Titration Calorimetry (ΔH) | -9.3 kcal/mol | [19] |

Key Amino Acid Interactions

Structural studies and molecular modeling have identified several key amino acid residues in the active site of HMG-CoA reductase that are crucial for statin binding.

| Statin | Interacting Amino Acid Residues | Type of Interaction | Reference |

| General | Arg590, Asn658 | Conserved Interactions | [10] |

| Statins | Glu559, Lys691, Lys692, Asn755 | Hydrogen Bonds | [21] |

| Rosuvastatin | Arg590, Ser565 | Hydrogen Bonds | [4] |

| Atorvastatin | Arg590, Lys735 | Hydrogen Bonds | [4] |

| Simvastatin | Ser684, Asp690, Lys691, Asn755 | Hydrogen Bonds | [3] |

Conclusion

In silico modeling is an indispensable tool in modern drug discovery and development. For HMG-CoA reductase inhibitors like statins, computational techniques such as molecular docking and molecular dynamics simulations have provided invaluable insights into their mechanism of action at a molecular level. These methods allow for the prediction of binding affinities, the identification of key interacting residues, and an understanding of the dynamic nature of the drug-target complex. The integration of computational predictions with experimental validation, such as enzyme activity assays, creates a powerful synergy that accelerates the design and optimization of novel therapeutics for hypercholesterolemia. The principles and protocols outlined in this guide are broadly applicable and can be adapted for the study of any inhibitor targeting HMG-CoA reductase, thereby continuing to drive innovation in cardiovascular medicine.

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Guide to In Silico Drug Design [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]

- 10. or.niscpr.res.in [or.niscpr.res.in]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Investigation of simvastatin and fluvastatin permeation across cell membrane models using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In silico interactions of statins with cell death-inducing DNA fragmentation factor-like effector A (CIDEA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.com [abcam.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Silico Characterization of Withania coagulans Bioactive Compounds as Potential Inhibitors of Hydroxymethylglutaryl (HMG-CoA) Reductase of Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. thaiscience.info [thaiscience.info]

Atorvastatin Pharmacophore Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a synthetic lipid-lowering agent and a member of the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, atorvastatin reduces the synthesis of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream. This technical guide provides an in-depth overview of the pharmacophore of atorvastatin, including its key structural features, binding interactions with HMG-CoA reductase, and the experimental methodologies used for its characterization.

Atorvastatin Pharmacophore

The pharmacophore of atorvastatin, like other statins, is centered around a dihydroxyheptanoic acid moiety, which mimics the structure of the natural substrate, HMG-CoA.[2] This allows it to bind to the active site of HMG-CoA reductase with high affinity. The key pharmacophoric features of atorvastatin include:

-

A 3,5-dihydroxyheptanoic acid group: This is the essential component that mimics the HMG part of the natural substrate and the transition state of the reaction. The carboxylate and hydroxyl groups form crucial hydrogen bonds with amino acid residues in the active site of HMG-CoA reductase.

-

A central pyrrole ring: This hydrophobic ring system contributes to the overall binding affinity.

-

A fluorophenyl group: This group engages in additional polar interactions with the enzyme, contributing to a tighter binding.[2]

-

An isopropyl group: This hydrophobic group occupies a hydrophobic pocket in the enzyme's active site.

-

An amide linkage: The carbonyl group of the amide provides an additional hydrogen bonding site.[3]

Quantitative Binding Data

The binding affinity of atorvastatin and its metabolites for HMG-CoA reductase has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of inhibition.

| Compound | IC50 (nM) | Ki (nM) | Reference |

| Atorvastatin | 3 - 20 | ~14 | [4][5] |

| 2-hydroxyatorvastatin | Similar to Atorvastatin | - | [5] |

| 4-hydroxyatorvastatin | Considerably less active | - | [5] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of atorvastatin is typically determined using an in vitro HMG-CoA reductase inhibition assay. The following is a generalized protocol based on commercially available kits and published methodologies.[2][6]

Objective: To determine the IC50 value of atorvastatin for HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Atorvastatin

-

Assay Buffer (e.g., phosphate buffer)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO). Prepare serial dilutions of atorvastatin in the assay buffer to create a range of concentrations for testing. Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Atorvastatin solution (or vehicle for control)

-

HMG-CoA reductase enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the NADPH and HMG-CoA solutions to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates for each atorvastatin concentration. Plot the percentage of inhibition versus the logarithm of the atorvastatin concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

X-ray Crystallography and Cryo-EM

The precise binding mode of atorvastatin to HMG-CoA reductase has been elucidated through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).[7][8] These techniques provide a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

General Workflow:

-

Protein Expression and Purification: The catalytic domain of human HMG-CoA reductase is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified enzyme is incubated with an excess of atorvastatin to form the enzyme-inhibitor complex.

-

Crystallization (for X-ray Crystallography): The complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Vitrification (for Cryo-EM): The complex solution is rapidly frozen on an EM grid to embed the particles in a thin layer of vitreous ice.

-

Data Collection:

-

X-ray Crystallography: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Cryo-EM: The vitrified sample is imaged in a transmission electron microscope, and a large number of particle images are collected.

-

-

Structure Determination:

-

X-ray Crystallography: The diffraction data is processed to determine the electron density map, into which the atomic model of the complex is built and refined.

-

Cryo-EM: The particle images are processed and reconstructed to generate a 3D density map, followed by model building and refinement.

-

The resulting structures reveal the key interactions between atorvastatin and the amino acid residues in the active site of HMG-CoA reductase, confirming the pharmacophore model. Key interacting residues include Arg590, Lys735, Asp690, and Asn686.[9]

Visualizations

Caption: Cholesterol biosynthesis pathway and the site of inhibition by atorvastatin.

Caption: Key interactions of atorvastatin within the HMG-CoA reductase active site.

References

- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [helda.helsinki.fi]

- 6. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of apo and atorvastatin-bound human 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bempedoic Acid: A Deep Dive into its Cholesterol-Lowering Mechanism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bempedoic acid, formerly known as ETC-1002, has emerged as a valuable therapeutic agent for the management of hypercholesterolemia, particularly in patients who are statin-intolerant. Its unique, liver-specific mechanism of action, which involves the dual inhibition of ATP-citrate lyase (ACLY) and activation of AMP-activated protein kinase (AMPK), sets it apart from other lipid-lowering therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of bempedoic acid, delving into the core molecular features that govern its efficacy. This document will detail the experimental protocols used to elucidate its mechanism and present quantitative data from key clinical trials in structured tables for clear comparison.

Core Mechanism of Action: A Two-Pronged Approach

Bempedoic acid is a prodrug that is activated primarily in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoic acid-CoA (ETC-1002-CoA).[1] This liver-specific activation is a key structural and mechanistic feature that spares muscle tissue from its effects, thereby avoiding the myotoxicity often associated with statins.[2] Once activated, bempedoic acid-CoA exerts its lipid-lowering effects through two primary pathways:

-

Inhibition of ATP-Citrate Lyase (ACLY): Bempedoic acid-CoA is a potent inhibitor of ACLY, an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[3] This step is upstream of HMG-CoA reductase, the target of statins, in the cholesterol biosynthesis pathway. By inhibiting ACLY, bempedoic acid reduces the pool of acetyl-CoA available for cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors in the liver and increased clearance of LDL-cholesterol (LDL-C) from the circulation.

-

Activation of AMP-Activated Protein Kinase (AMPK): Some studies suggest that bempedoic acid also activates AMPK, a key cellular energy sensor.[4] Activation of AMPK further contributes to the reduction of cholesterol and fatty acid synthesis.

Structure-Activity Relationship (SAR) Studies

While extensive clinical data on bempedoic acid is available, detailed SAR studies comparing a wide range of its analogs are not extensively published in the public domain. However, based on the known structure of bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid), several key structural features are understood to be critical for its activity:

-

Dicarboxylic Acid Moiety: The two carboxylic acid groups are essential for the molecule's interaction with the active site of ACLY and for its conversion to the CoA-thioester by ACSVL1.

-

Long Alkyl Chain: The long pentadecanedioic acid backbone provides the appropriate length and lipophilicity to position the molecule within the enzyme's active site.

-

Gem-Dimethyl Groups: The tetramethyl substitution at the C2 and C14 positions is a crucial feature. These bulky groups likely contribute to the molecule's stability and may enhance its binding affinity to the target enzyme. One study noted that biological activity was greatest for tetramethyl-substituted keto diacids and diols.[2]

-

Hydroxyl Group: The hydroxyl group at the C8 position may also play a role in the molecule's orientation and binding within the ACLY active site.

Further research into the synthesis and evaluation of bempedoic acid derivatives with modifications to these key features would provide a more complete understanding of the SAR and could lead to the development of even more potent and selective ACLY inhibitors.

Data Presentation: Clinical Efficacy of Bempedoic Acid

The efficacy of bempedoic acid in reducing LDL-C and other atherogenic lipoproteins has been demonstrated in numerous clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Bempedoic Acid Monotherapy in Patients with Statin Intolerance

| Trial Name (Reference) | Number of Patients | Treatment Group | Duration | Baseline LDL-C (mg/dL) | Mean Percent Change in LDL-C (Placebo-Corrected) |

| CLEAR Serenity | 345 | Bempedoic Acid 180 mg | 24 weeks | ~157.6 | -21.4% |

| CLEAR Tranquility[5] | 269 | Bempedoic Acid 180 mg | 12 weeks | ≥100 | -28.5% |

| Meta-analysis[6][7] | 3892 | Bempedoic Acid | ≥ 4 weeks | - | -20.3% |

| CLEAR Outcomes (Monotherapy Subgroup)[8] | 13,970 (59% on monotherapy) | Bempedoic Acid 180 mg | 6 months | - | -20.6% |

Table 2: Efficacy of Bempedoic Acid as Add-on to Maximally Tolerated Statin Therapy

| Trial Name (Reference) | Number of Patients | Treatment Group | Duration | Baseline LDL-C (mg/dL) | Mean Percent Change in LDL-C (Placebo-Corrected) |

| CLEAR Wisdom[1][9] | 779 | Bempedoic Acid 180 mg | 12 weeks | 120.4 | -17.4% |

| CLEAR Harmony[10][11] | 2230 | Bempedoic Acid 180 mg | 12 weeks | 103.2 | -18.1% |

Table 3: Efficacy of Bempedoic Acid in Combination with Ezetimibe

| Study (Reference) | Number of Patients | Treatment Group | Duration | Baseline LDL-C (mg/dL) | Mean Percent Change in LDL-C (Placebo-Corrected) |

| Phase 3 Combination Trial[3][12] | 301 | Bempedoic Acid 180 mg + Ezetimibe 10 mg | 12 weeks | 149.8 | -38.0% |

| Simulation Study[13] | >2 million (data) | Bempedoic Acid + Ezetimibe | - | 103.6 | -38.0% (relative reduction) |

Table 4: Effect of Bempedoic Acid on Other Lipid Parameters and hs-CRP

| Parameter | Study (Reference) | Mean Percent Change (Placebo-Corrected) |

| Non-HDL-Cholesterol | CLEAR Serenity | -17.9% |

| CLEAR Wisdom[9] | -13.0% | |

| Meta-analysis[6][7] | -15.5% | |

| Apolipoprotein B | CLEAR Serenity | -15.0% |

| Meta-analysis[6][7] | -14.3% | |

| High-Sensitivity C-Reactive Protein (hs-CRP) | CLEAR Serenity | -24.3% |

| CLEAR Tranquility[5] | -33.0% (median) | |

| Meta-analysis[6][7] | -23.4% | |

| CLEAR Harmony[14] | -26.5% (median) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of bempedoic acid.

In Vitro ATP-Citrate Lyase (ACLY) Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against purified human ACLY enzyme.

Materials:

-

Purified recombinant human ACLY enzyme

-

ATP, Coenzyme A (CoA), and Citrate (substrates)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

Test compounds (e.g., bempedoic acid-CoA) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., a coupled enzyme system that measures the production of a detectable product like NADH or a direct measurement of ADP production using a luminescent assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ACLY enzyme, CoA, and citrate.

-

Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the detection reagent and measure the signal (e.g., absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cellular AMP-Activated Protein Kinase (AMPK) Activation Assay

Objective: To assess the ability of test compounds to activate AMPK in a cellular context.

Materials:

-

A suitable cell line (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Test compounds (e.g., bempedoic acid) dissolved in a suitable solvent

-

Lysis buffer

-

Antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK)

-

Western blotting reagents and equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control and a positive control activator (e.g., AICAR).

-

After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p-AMPK and total AMPK.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures involved in bempedoic acid research, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Bempedoic acid represents a significant advancement in the treatment of hypercholesterolemia. Its novel, liver-targeted dual mechanism of action, involving ACLY inhibition and potential AMPK activation, provides an effective and well-tolerated option for lowering LDL-C. While detailed public data on the structure-activity relationships of a broad range of bempedoic acid analogs is limited, the key structural features essential for its activity have been identified. The extensive clinical trial data robustly support its efficacy and safety profile. The experimental protocols and workflows detailed in this guide provide a framework for further research into this important class of lipid-lowering agents, with the potential to uncover next-generation therapies for cardiovascular disease.

References

- 1. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Bempedoic acid plus ezetimibe fixed-dose combination in patients with hypercholesterolemia and high CVD risk treated with maximally tolerated statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Bempedoic Acid Added to Maximally Tolerated Statins in Patients With Hypercholesterolemia and High Cardiovascular Risk - American College of Cardiology [acc.org]

- 5. Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Bempedoic Acid on atherogenic lipids and inflammation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elsevier.es [elsevier.es]

- 8. Esperion Announces New Data from CLEAR Outcomes Highlighting Value of NEXLETOL® (bempedoic acid) in Oral and Poster Presentations at the AHA Scientific Sessions 2025 | Esperion Therapeutics, Inc. [esperion.com]

- 9. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bempedoic Acid Boosts LDL Cholesterol-Lowering in Statin-Treated CVD Patients: CLEAR Harmony | tctmd.com [tctmd.com]

- 11. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. Effects of Bempedoic Acid on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]

In Vitro Profile of Simvastatin: A Technical Guide

Disclaimer: Initial searches for "Bemfivastatin" did not yield any relevant results. It is presumed that the intended subject was Simvastatin , a widely researched HMG-CoA reductase inhibitor. This document proceeds under that assumption.

This technical guide provides an in-depth overview of the preliminary in vitro studies of Simvastatin, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

Simvastatin's primary in vitro effect is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. This action directly curtails the synthesis of mevalonate, a critical precursor for cholesterol biosynthesis.

Beyond cholesterol reduction, the inhibition of this pathway has significant pleiotropic effects. It depletes essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac1. By preventing their prenylation, Simvastatin disrupts their membrane localization and subsequent activation of downstream signaling cascades that control cell proliferation, survival, and cytoskeletal organization.

Modulation of Intracellular Signaling Pathways

In vitro studies have elucidated Simvastatin's ability to interfere with multiple signaling networks.

Mevalonate Pathway

Simvastatin's direct inhibitory action on HMG-CoA reductase is the initial event that triggers all subsequent downstream effects.

Caption: Simvastatin blocks the mevalonate pathway at HMG-CoA reductase.

JAK/STAT Signaling

Simvastatin has been demonstrated to attenuate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In cultured rat cardiomyocytes, Simvastatin treatment inhibited cardiotrophin-1 (CT-1)-induced phosphorylation of JAK2 and STAT3, thereby preventing hypertrophic responses.[1]